molecular formula C19H19NO3 B2790146 8-((dimethylamino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one CAS No. 111442-25-2

8-((dimethylamino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one

Cat. No. B2790146
CAS RN: 111442-25-2
M. Wt: 309.365
InChI Key: IVBPMCTZBKREST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((dimethylamino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one, also known as DMHP, is a synthetic compound that belongs to the class of coumarin derivatives. It has been reported to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

Target of Action

The compound, also known as 8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one, is a derivative of 8-hydroxyquinolines (8HQs). These compounds are known to bind to metal ions, particularly copper and zinc . They have been used or tested for use in numerous medicinal applications, including treatments for bacterial infection, Alzheimer’s disease, and cancer .

Mode of Action

8HQs, including the compound , have been described as copper and zinc ionophores . This suggests that the compound interacts with its targets (copper and zinc ions) and causes their accumulation within cells .

Biochemical Pathways

The accumulation of copper and zinc ions within cells can affect various biochemical pathways. For instance, in studies of their anti-cancer properties, it has been proposed that 8HQs elicit toxic intracellular copper accumulation and trigger apoptotic cancer cell death through several possible pathways .

Pharmacokinetics

Related compounds such as 7,8-dihydroxyflavone (7,8-dhf), a kind of flavonoids, have been reported to have many pharmacological effects such as antioxidant, anti-inflammation, cardiovascular regulation, etc .

Result of Action

The result of the compound’s action is likely to depend on the specific context in which it is used. For example, in the context of cancer treatment, the accumulation of copper ions within cancer cells could lead to cell death .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the presence of copper and zinc ions in the environment would be necessary for the compound to exert its effects . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy.

Advantages and Limitations for Lab Experiments

8-((dimethylamino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 8-((dimethylamino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one exhibits a wide range of biological activities, which makes it a promising candidate for drug development. However, 8-((dimethylamino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one also has some limitations for lab experiments. It is a synthetic compound that may have limited solubility in some solvents. 8-((dimethylamino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one may also exhibit cytotoxicity at high concentrations, which may limit its use in some experiments.

Future Directions

There are several future directions for the research on 8-((dimethylamino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one. First, the mechanism of action of 8-((dimethylamino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one needs to be further elucidated. Second, the potential therapeutic applications of 8-((dimethylamino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one need to be explored further. Third, the pharmacokinetics and toxicity of 8-((dimethylamino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one need to be studied to determine its safety and efficacy in vivo. Fourth, the structure-activity relationship of 8-((dimethylamino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one needs to be investigated to identify more potent analogs. Finally, the formulation of 8-((dimethylamino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one needs to be optimized to improve its solubility and bioavailability.

Synthesis Methods

8-((dimethylamino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one can be synthesized by the reaction of 7-hydroxy-4-methylcoumarin with formaldehyde and dimethylamine in the presence of an acid catalyst. The reaction proceeds through a Mannich-type reaction, resulting in the formation of 8-((dimethylamino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one as a yellow solid. The purity of 8-((dimethylamino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

8-((dimethylamino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been reported to possess anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. 8-((dimethylamino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one induces apoptosis and cell cycle arrest in cancer cells, which makes it a promising candidate for cancer therapy. 8-((dimethylamino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one also exhibits antimicrobial activity against various bacterial and fungal strains. It inhibits the growth of bacteria by interfering with the bacterial cell wall synthesis and membrane integrity. 8-((dimethylamino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-12-17(13-7-5-4-6-8-13)18(22)14-9-10-16(21)15(11-20(2)3)19(14)23-12/h4-10,21H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBPMCTZBKREST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((dimethylamino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one

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